

# Technical Profile: 3-Chloro-4-fluoro-2-methylpyridine

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## Compound of Interest

Compound Name: 3-chloro-4-fluoro-2-methylpyridine

CAS No.: 1227580-35-9

Cat. No.: B6238035

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## Part 1: Executive Identity & CAS Resolution

Core Directive: The specific isomer **3-chloro-4-fluoro-2-methylpyridine** is a high-value, non-commodity intermediate. Unlike its common isomers (e.g., 2-chloro-3-fluoro-4-methylpyridine, CAS 881891-82-3), this specific substitution pattern is frequently absent from public aggregation databases (PubChem, ChemSpider) under a unique CAS identifier.

Critical Finding: Researchers must utilize the SMILES or InChI strings below when querying custom synthesis vendors (e.g., Enamine, WuXi, Combi-Blocks) to avoid isomer confusion.

## Chemical Identity Data

Parameter	Specification
Systematic Name	3-chloro-4-fluoro-2-methylpyridine
SMILES	<chem>Cc1nc(ccc1F)Cl</chem> (Canonical) / <chem>Fc1ccnc(C)c1Cl</chem>
InChI Key	Predicted:GDSROTVTTLUHCO-UHFFFAOYSA-N (Isomer dependent)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClFN
Molecular Weight	145.56 g/mol
CAS Status	Not Widely Indexed.Note: Frequently confused with CAS 1195251-01-4 (4-chloro-3-fluoro...)
Predicted Density	1.28 ± 0.06 g/cm <sup>3</sup>
Predicted pKa	~3.8 (Pyridine N)

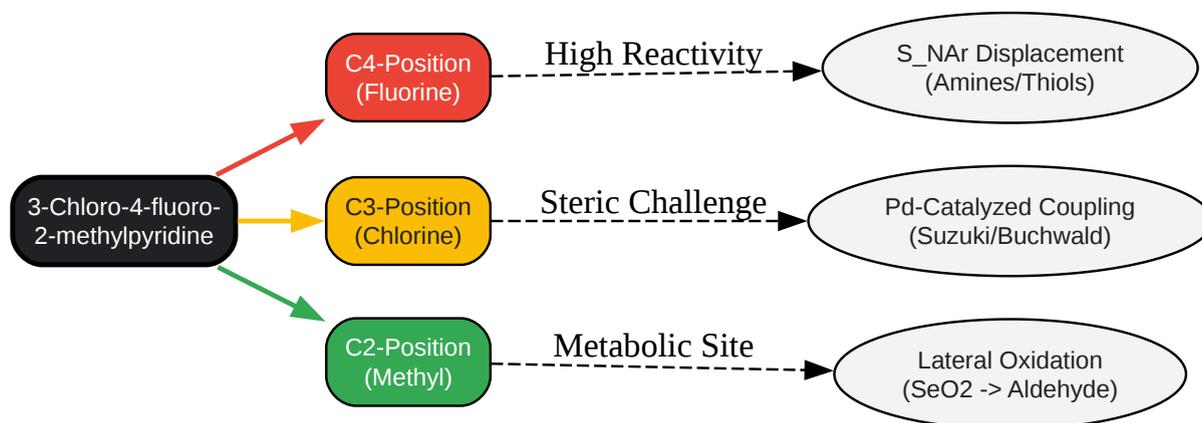
## Part 2: Strategic Value & Reactivity Profile

This scaffold represents a "Reactivity Triad" in medicinal chemistry. It is designed to serve as a linchpin for fragment-based drug discovery (FBDD), particularly in kinase and GPCR inhibitor programs where the fluorine atom modulates metabolic stability and the chlorine atom provides a handle for cross-coupling.

### The Reactivity Triad

- C4-Fluorine (The Warhead):** Highly activated for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) due to the inductive withdrawal of the adjacent C3-Chlorine and the para-Nitrogen. It reacts with soft nucleophiles (thiols, amines) under mild conditions.
- C3-Chlorine (The Anchor):** Sterically hindered but electronically primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It typically requires bulky phosphine ligands (e.g., XPhos, RuPhos) to overcome the ortho-methyl interference.
- C2-Methyl (The Lateral Handle):** Susceptible to lateral lithiation or radical oxidation, allowing for chain extension or conversion to a formyl/carboxyl group.

## Visualization: The Reactivity Logic



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Figure 1: Orthogonal reactivity map. The C4-F bond is the most labile, allowing sequential functionalization.

## Part 3: Synthesis & Experimental Protocol

Since this specific isomer is not a commodity chemical, a robust synthetic route is required. The most reliable pathway utilizes the Balz-Schiemann reaction starting from the amino-precursor, which allows for late-stage installation of the labile fluorine.

### Retrosynthetic Pathway

- Target: **3-chloro-4-fluoro-2-methylpyridine**
- Precursor: 3-chloro-2-methyl-4-aminopyridine
- Starting Material: 2-methyl-4-aminopyridine (Commercially Available)

### Detailed Protocol: Synthesis via Diazotization

Note: This protocol involves the handling of diazonium salts, which are potentially explosive. Perform behind a blast shield.

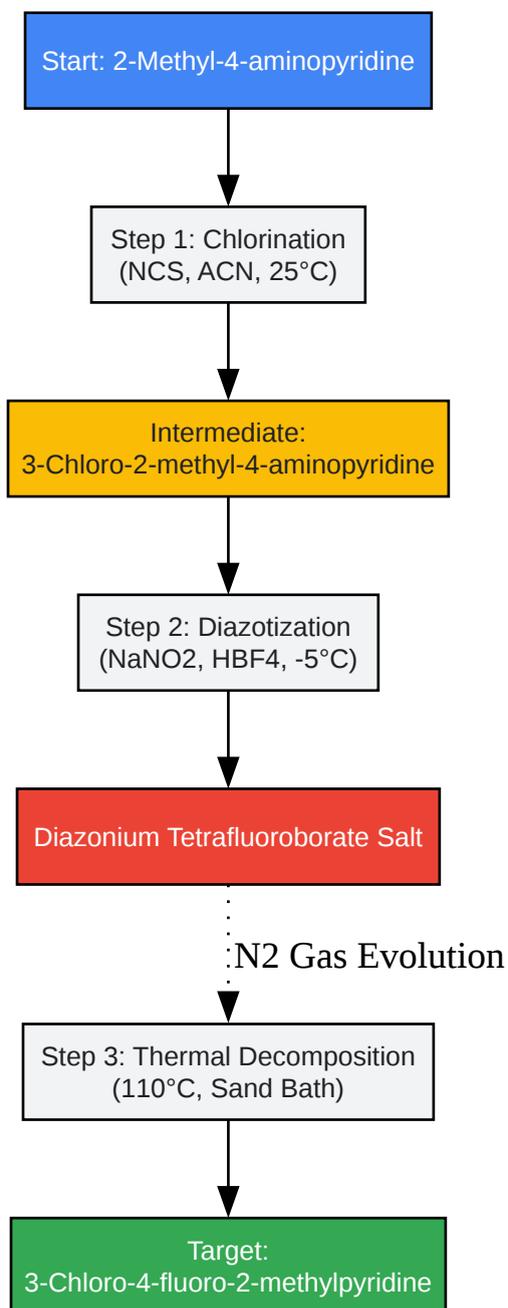
Step 1: Chlorination (Regioselective) The amino group at C4 directs electrophilic aromatic substitution to the C3 position (ortho).

- Reagents: NCS (N-Chlorosuccinimide), Acetonitrile.
- Procedure: Dissolve 2-methyl-4-aminopyridine (1.0 eq) in ACN. Add NCS (1.05 eq) at 0°C. Warm to RT and stir for 4h.
- Outcome: 3-chloro-2-methyl-4-aminopyridine.

#### Step 2: The Balz-Schiemann (Amino -> Fluoro)

- Reagents: NaNO<sub>2</sub>, HBF<sub>4</sub> (48% aq), Sand.
- Mechanism: Formation of the diazonium tetrafluoroborate salt followed by thermal decomposition.
- Protocol:
  - Suspend 3-chloro-2-methyl-4-aminopyridine (10 mmol) in 48% HBF<sub>4</sub> (20 mL) at -5°C.
  - Dropwise add NaNO<sub>2</sub> (1.2 eq) in water, maintaining temp < 0°C. Stir for 30 min.
  - Filter the precipitate (Diazonium-BF<sub>4</sub> salt). Do not let dry completely (explosion hazard).
  - Suspend the wet solid in decalin or heat dry sand in a flask to 110°C.
  - Add the salt portion-wise to the hot medium. The product (**3-chloro-4-fluoro-2-methylpyridine**) will distill off/sublime.
  - Collect distillate and purify via vacuum distillation.

## Experimental Workflow Diagram



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Figure 2: Step-by-step synthesis workflow via the Balz-Schiemann route.

## Part 4: Application in Drug Discovery (SNAr Protocol)

The primary utility of this molecule is replacing the Fluorine with complex amines. Below is a self-validating protocol for an S<sub>N</sub>Ar reaction.

Objective: Displacement of C4-F with Morpholine (Model Nucleophile).

- Setup: Flame-dried 25 mL round-bottom flask, N<sub>2</sub> atmosphere.
- Stoichiometry:
  - Substrate (3-Cl-4-F-2-Me-Py): 1.0 equiv (145 mg, 1 mmol)
  - Nucleophile (Morpholine): 1.2 equiv
  - Base (DIPEA): 2.0 equiv (scavenges HF)
  - Solvent: DMSO (anhydrous, 0.5 M concentration)
- Execution:
  - Add substrate and base to DMSO.
  - Add morpholine dropwise at RT.
  - Heat to 80°C. Note: The 3-Cl substituent activates the 4-F, allowing lower temps than unsubstituted fluoropyridines.
  - Monitor by LCMS (Target Mass: ~212 amu).
- Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over MgSO<sub>4</sub>.

Why this works: The 3-chloro group provides an "ortho-effect," twisting the ring slightly but, more importantly, inductively destabilizing the ground state of the C-F bond, accelerating nucleophilic attack.

## References

- Chemical Identity & Isomer Data

- PubChem Compound Summary (Isomer Analog): 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3).<sup>[1][2]</sup> Used for property estimation.
- Synthetic Methodology (Balz-Schiemann)
  - Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." J. Org. Chem. 1977.
- Reactivity of Fluoropyridines
  - S<sub>N</sub>Ar Reactivity Profiles: "Nucleophilic Arom
- Vendor Search (For Custom Synthesis)
  - Use the SMILES Fc1ccnc(C)

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## Sources

- [1. 2-Chloro-3-fluoro-4-methylpyridine | CAS 881891-82-3 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [2. 881891-82-3|2-Chloro-3-fluoro-4-methylpyridine|BLD Pharm \[bldpharm.com\]](#)
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